2-Chlorobenzimidazole

概要

説明

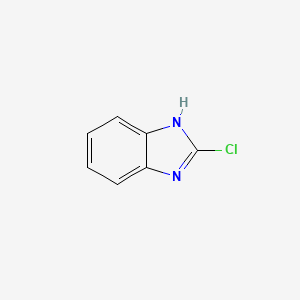

2-Chlorobenzimidazole (C₇H₅ClN₂, molecular weight: 152.58 g/mol) is a halogenated benzimidazole derivative characterized by a chlorine atom at the 2-position of the benzimidazole ring. Its synthesis typically involves the reaction of benzimidazole-2-one with phosphoryl chloride (POCl₃) in the presence of phenol, yielding a compound with a melting point of 207–211°C . Key spectral identifiers include its SMILES string (Clc1nc2ccccc2[nH]1) and InChI key (AYPSHJCKSDNETA-UHFFFAOYSA-N) .

準備方法

Chlorination of Benzimidazolones Using Phosphorus Oxychloride

One of the most established methods for preparing 2-chlorobenzimidazole derivatives involves the chlorination of 1,3-dihydro-benzimidazol-2-ones (benzimidazolones) using phosphorus oxychloride (POCl3). This method is notable for its high yield and operational simplicity.

- Procedure : A mixture of benzimidazolone derivative and freshly distilled phosphorus oxychloride is heated at 120°C in a sealed pressure vessel for 6 hours, generating autogenous pressure (~2 bar). Gaseous hydrogen chloride may be introduced during the reaction to facilitate chlorination.

- Workup : The reaction mixture is concentrated under reduced pressure, cooled with ice, and neutralized with aqueous ammonia. The precipitated product is filtered, washed, and dried over phosphorus pentoxide.

- Yields and Purity : This method achieves yields up to 90% with high purity (95.6% by HPLC) of 2-chloro derivatives. For example, 2-chloro-6,6-difluoro-dioxolo[4,5-f]benzimidazole was obtained in 85-90% yield with melting points above 220°C.

- Advantages : The process uses readily available reagents, is scalable, and produces minimal by-products. It is particularly effective for halogenated benzimidazolone substrates.

| Parameter | Details |

|---|---|

| Starting material | 1,3-dihydro-benzimidazol-2-one |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Temperature | 120°C |

| Pressure | Autogenous (~2 bar) |

| Reaction time | 6 hours |

| Workup | Neutralization with ammonia, filtration |

| Yield | Up to 90% |

| Purity (HPLC) | ~95.6% |

| Product melting point | >220°C |

Synthesis from 2-Hydroxybenzimidazole Using Bis(trichloromethyl) Carbonate

A novel and industrially favorable method involves the reaction of 2-hydroxybenzimidazole with bis(trichloromethyl) carbonate in the presence of an organic base in an organic solvent.

- Procedure : 2-Hydroxybenzimidazole and an organic base (e.g., N,N-dimethylaniline or N-methylmorpholine) are dissolved in an organic solvent such as toluene, chloroform, 1,4-dioxane, or 2-methyltetrahydrofuran. The mixture is stirred at temperatures ranging from -30°C to 50°C while bis(trichloromethyl) carbonate is added dropwise. After addition, stirring continues for 0.5 to 12 hours.

- Workup : The reaction mixture is neutralized to pH 7, layers are separated, and the organic layer is concentrated by rotary evaporation. The crude product is recrystallized from ethanol (typically 65%) to yield pure this compound.

- Yields and Safety : This method offers a safer, cost-effective, and environmentally friendlier alternative with reduced waste generation. It is suitable for industrial scale-up.

- Typical Conditions :

| Parameter | Details |

|---|---|

| Starting material | 2-Hydroxybenzimidazole |

| Chlorinating agent | Bis(trichloromethyl) carbonate |

| Organic base | N,N-dimethylaniline or N-methylmorpholine |

| Solvent | Toluene, chloroform, 1,4-dioxane, 2-methyltetrahydrofuran |

| Temperature | -30 to 50°C |

| Reaction time | 0.5 to 12 hours |

| Workup | pH neutralization, extraction, recrystallization |

| Product purity | High (via recrystallization) |

- Example : In a 1000 mL three-neck flask, 13.4 g of 2-hydroxybenzimidazole was dissolved in 300 mL of 1,4-dioxane with 12.6 mL of N,N-dimethylaniline at 10°C. Bis(trichloromethyl) carbonate (11.0 g) was added dropwise, followed by stirring for several hours. The product was isolated by neutralization, extraction, and recrystallization.

Multi-Step Synthesis via Reduction, Cyclization, and Diazotization

For halogenated derivatives such as 2-chloro-5,6-difluorobenzimidazole, a multi-step synthetic route is employed:

- Starting Material : 4,5-difluoro-2-nitroaniline.

- Steps :

- Reduction of the nitro group to the corresponding amine.

- Cyclization to form the benzimidazole ring.

- Diazotization and subsequent chlorination to introduce the 2-chloro substituent.

- Applications : This method is useful for preparing halogenated benzimidazoles for antiviral and other bioactive compounds.

- Additional Halogenation : Further bromination or iodination can be performed on this compound to obtain dihalo derivatives.

| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|---|

| POCl3 Chlorination of Benzimidazolones | 1,3-dihydro-benzimidazol-2-one | Phosphorus oxychloride (POCl3) | 120°C, sealed vessel, 6 h | Up to 90 | High yield, simple workup | High |

| Bis(trichloromethyl) Carbonate Method | 2-Hydroxybenzimidazole | Bis(trichloromethyl) carbonate | -30 to 50°C, 0.5-12 h | High | Safer, low waste, cost-effective | Very High |

| Multi-step Reduction/Diazotization | 4,5-difluoro-2-nitroaniline | Various (including diazotization reagents) | Multiple steps, moderate temps | Moderate | Enables halogenated derivatives | Moderate |

- The POCl3 method is well-documented for its efficiency in producing 2-chloro derivatives with high purity and yield, especially for halogenated benzimidazoles with additional functional groups.

- The bis(trichloromethyl) carbonate method addresses industrial concerns such as safety, cost, and environmental impact, making it a preferred choice for large-scale synthesis.

- Multi-step syntheses allow for structural diversification but are more complex and less efficient for bulk production.

- The choice of method depends on the desired substitution pattern, scale, and application of the this compound derivative.

The preparation of this compound can be efficiently achieved by chlorination of benzimidazolones using phosphorus oxychloride or by reaction of 2-hydroxybenzimidazole with bis(trichloromethyl) carbonate under organic base catalysis. Both methods offer high yields and purity, with the latter providing advantages in industrial safety and environmental impact. Multi-step synthetic routes enable access to halogenated derivatives for specialized applications. Selection of the appropriate method should consider the target compound’s substitution pattern, production scale, and process economics.

化学反応の分析

Types of Reactions: 2-Chlorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: It can react with alkylating agents like dimethyl sulfate and diethyl sulfate to form 1-methyl-2-chlorobenzimidazole and 1-ethyl-2-chlorobenzimidazole, respectively.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with nitrile oxides to form oxadiazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Dimethyl sulfate, diethyl sulfate, benzyl chloride.

Cycloaddition Reactions: Benzonitrile oxide, polar protic solvents like methanol, and bases like triethylamine.

Major Products:

- 1-methyl-2-chlorobenzimidazole

- 1-ethyl-2-chlorobenzimidazole

- Oxadiazole derivatives

科学的研究の応用

2-Chlorobenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as a corrosion inhibitor in aggressive acidic media.

Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 2-Chlorobenzimidazole involves its interaction with various molecular targets. For instance, in corrosion inhibition, it adsorbs onto the metal surface, forming a protective film that prevents corrosion . In biological systems, it can interact with enzymes and receptors, inhibiting their activity and exerting therapeutic effects .

類似化合物との比較

The following table and analysis compare 2-chlorobenzimidazole with structurally related benzimidazole derivatives:

Physicochemical Properties

- Melting Points : The chlorine atom increases molecular rigidity, resulting in a higher melting point (207–211°C) than benzimidazole (170–173°C) or 2-methylbenzimidazole .

- Solubility: this compound is sparingly soluble in polar solvents (e.g., methanol), necessitating optimized conditions for biocatalytic reactions .

生物活性

2-Chlorobenzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antitumor, and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the second position of the benzimidazole ring. This structural modification influences its chemical properties and biological activities.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. A study evaluated several halogenated benzimidazoles, including 2-chloro derivatives, against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The results indicated that:

- Activity against HCMV : The compound showed IC50 values ranging from 3 to 40 µM, indicating moderate antiviral efficacy.

- Activity against HSV-1 : The IC50 values ranged from 50 to 90 µM, suggesting potential for therapeutic application but with noted cytotoxicity (IC50 = 10-100 µM) .

The order of antiviral activity was found to be Iodine > Bromine > Chlorine > Fluorine, with 2-chloro derivatives being less effective than their bromo and iodo counterparts but still showing promise.

Antitumor Activity

The antitumor potential of this compound has also been explored. In a study involving newly synthesized benzimidazole derivatives, compounds were tested on various human lung cancer cell lines (A549, HCC827, NCI-H358). Key findings included:

- IC50 Values : For the chloro-substituted derivative (compound 8 ), IC50 values were reported as follows:

- A549: 6.75 ± 0.19 µM (2D), 9.31 ± 0.78 µM (3D)

- HCC827: 6.26 ± 0.33 µM (2D), 20.46 ± 8.63 µM (3D)

- NCI-H358: 6.48 ± 0.11 µM (2D), 16.00 ± 9.38 µM (3D)

These results indicate that while the compound is more effective in two-dimensional assays compared to three-dimensional cultures, it holds significant potential as an antitumor agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. A study utilized broth microdilution methods to evaluate its effectiveness against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The findings suggested:

- Antibacterial Efficacy : Compounds derived from benzimidazoles exhibited promising antibacterial activity, particularly in lower concentrations .

Case Study 1: Synthesis and Evaluation

A recent study isolated this compound from Melia dubia leaf extract and characterized its structure through various analytical techniques. The isolation process highlighted the compound's potential as a precursor for synthesizing other biologically active derivatives .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at specific positions on the benzimidazole ring significantly influenced biological activity. This highlights the importance of chemical structure in determining the efficacy of compounds like this compound in therapeutic applications .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chlorobenzimidazole, and how can purity be verified?

- Methodological Answer : this compound is commonly synthesized via the reaction of benzimidazole-2-one with phosphoryl chloride (POCl₃) in the presence of phenol . Alternative methods include alkylation with dimethyl sulfate, diethyl sulfate, or benzyl chloride to produce derivatives like 1-methyl-2-chlorobenzimidazole . Purity verification typically involves:

- Melting Point Analysis : The compound has a reported melting point range of 207–211°C .

- Chromatography : HPLC with acetonitrile/water mobile phases (e.g., 70:30) can confirm purity >95% .

- Spectroscopic Data : Compare -NMR and -NMR spectra with literature values to resolve structural ambiguities .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classified as a flammable solid (WGK 3) with skin/eye irritation and STOT SE 3 toxicity. Use PPE (gloves, goggles, respirators) and work in a fume hood .

- Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent decomposition .

Advanced Research Questions

Q. How can regioselective alkylation of this compound be achieved, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Regioselective alkylation at the N1 or N3 position is influenced by reaction conditions. For example:

- N1 Alkylation : Use sodium hydride (NaH) and ethyl bromoacetate in anhydrous DMF to favor N1 substitution (51% yield for compound 9 ) .

- N3 Alkylation : Alternative pathways (e.g., Scheme 2 in ) yield N3-substituted derivatives (22% yield for compound 10 ) .

- Analytical Resolution :

- HPLC Retention Times : Compounds 9 and 10 exhibit distinct retention times (8.3 min vs. 5.6 min) under isocratic conditions (70% acetonitrile, 1.0 mL/min flow rate) .

- Regiospecific Synthesis : Confirm structures via independent synthetic routes (e.g., pre-alkylation before cyclization) to avoid tautomeric equilibria .

Q. What mechanistic insights explain the photochemical behavior of this compound, and how does it compare to related compounds?

- Methodological Answer :

- Photodissociation : Under UV light, this compound undergoes homolytic cleavage of the C–Cl bond, generating a benzimidazolyl radical. This parallels the photolysis of 2-thiobenzimidazole but differs in recombination products (e.g., no observed 2,2'-dibenzimidazole formation) .

- Comparative Analysis : Unlike benzothiazole, which forms dimers (e.g., 2,2'-dibenzothiazole) via radical recombination, this compound primarily yields 2-oxo derivatives under oxidative conditions .

Q. How can researchers address contradictions in spectral data or synthetic yields for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-reference -NMR and -NMR with X-ray crystallography or DFT calculations (e.g., NH hydrogen distances: 2.41–2.61 Å for 2-aminobenzimidazoles vs. 2.13 Å for thioureas) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., excess hydrazine monohydrate for 2-hydrazinobenzimidazole synthesis) or use flash chromatography to separate regioisomers .

Q. What strategies enable the use of this compound as a precursor for fluorescent probes in biological studies?

- Methodological Answer :

- Functionalization : React with phenylglyoxylic acid and hydrazine to form triazinobenzimidazole scaffolds (e.g., compounds 8–10 ), which exhibit fluorescence for adenosine receptor labeling .

- Probe Design : Incorporate ethyl bromoacetate for solubility enhancement and target-specific modifications (e.g., A1/A2B adenosine receptor binding motifs) .

Q. Methodological Best Practices

Q. How should researchers design experiments to replicate literature-reported syntheses of this compound derivatives?

- Guidelines :

- Stepwise Reproducibility : Follow documented procedures (e.g., 12-hour reflux in glacial acetic acid for cyclization) and validate intermediates via melting points or TLC.

- Troubleshooting : If yields diverge, test alternative catalysts (e.g., NaH vs. K₂CO₃) or solvents (DMF vs. THF) .

Q. What frameworks assist in formulating rigorous research questions for this compound studies?

- Frameworks :

- PICO : Define population (e.g., catalytic systems), intervention (e.g., alkylation conditions), comparison (e.g., regioselectivity outcomes), and outcomes (e.g., yield/purity) .

- FINER Criteria : Ensure questions are Feasible, Novel (e.g., unexplored photochemical pathways), and Relevant to drug discovery or materials science .

特性

IUPAC Name |

2-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPSHJCKSDNETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063626 | |

| Record name | 1H-Benzimidazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-06-1 | |

| Record name | 2-Chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F4MJ5PT4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。